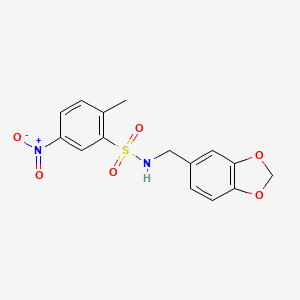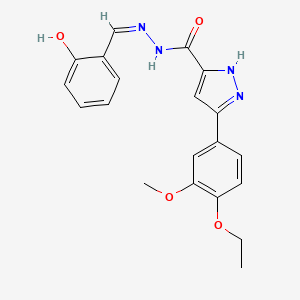![molecular formula C18H15N3O7S2 B2404031 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide CAS No. 292053-08-8](/img/structure/B2404031.png)
3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a nitrophenyl group, a thiazole ring, and methoxy groups .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, benzamides can generally be synthesized from the corresponding benzoic acids and amines . The nitrophenyl group could be introduced through a nitration reaction, and the thiazole ring could be formed through a cyclization reaction .Mecanismo De Acción
PKCθ is a member of the protein kinase C family, which plays a critical role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. PKCθ is predominantly expressed in T-cells and is involved in the activation of the nuclear factor of activated T-cells (NFAT) transcription factor. NFAT regulates the expression of genes involved in T-cell activation and differentiation. 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide inhibits the activity of PKCθ, which in turn leads to the suppression of NFAT activation and the downregulation of T-cell activation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the activation and proliferation of T-cells and reduces the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). In vivo studies have shown that this compound can reduce the severity of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is a valuable tool for studying the role of PKCθ in T-cell activation and differentiation. However, there are some limitations to its use in lab experiments. This compound is a highly potent inhibitor of PKCθ, which can lead to off-target effects and toxicity. Careful dose-response studies are necessary to determine the optimal concentration of this compound for specific experimental conditions. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide. One area of interest is the development of more potent and selective PKCθ inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of PKCθ in other immune cells, such as B-cells and dendritic cells. Additionally, the use of this compound in combination with other immunosuppressive agents may have synergistic effects and improve the efficacy of current therapies for autoimmune diseases. Finally, the development of this compound analogs with improved solubility and bioavailability may expand its use in a wider range of experimental settings.
Conclusion:
This compound is a potent and selective inhibitor of PKCθ that has significant potential for the treatment of autoimmune diseases. Its unique mechanism of action and immunosuppressive effects make it a valuable tool for studying the role of PKCθ in T-cell activation and differentiation. However, the limitations of its use in lab experiments must be carefully considered, and future research should focus on the development of more potent and selective PKCθ inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-[(4-nitrophenyl)sulfonyl]-1,3-thiazole-2-amine to give the desired product, this compound.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. PKCθ plays a critical role in the activation and differentiation of T-cells, which are involved in the pathogenesis of these diseases. By inhibiting PKCθ, this compound can suppress the immune response and reduce inflammation.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S2/c1-27-14-8-3-11(9-15(14)28-2)17(22)20-18-19-10-16(29-18)30(25,26)13-6-4-12(5-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMENSIINVWHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

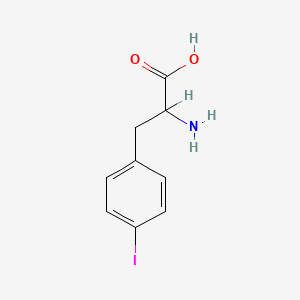
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)
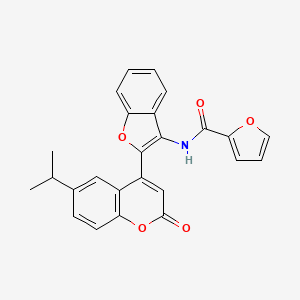
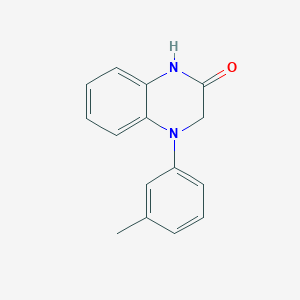
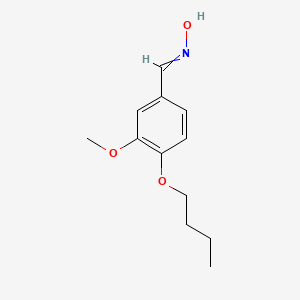
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)
![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)
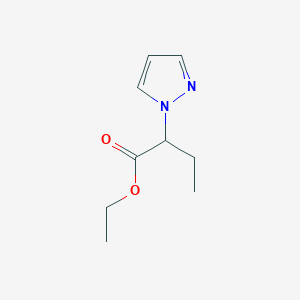
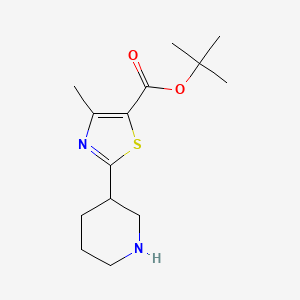
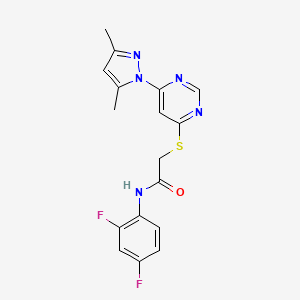
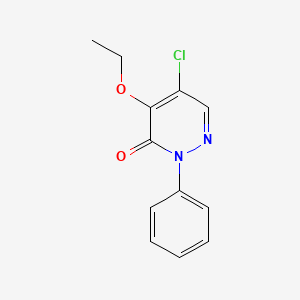
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)
